Nelfinavir Mesylate is the methanesulfonate salt form of Nelfinavir, a potent, non-peptidic inhibitor of the HIV-1 protease (Kᵢ = 2 nM) used in antiviral research.[1][2][3][4] As a member of the protease inhibitor class, it prevents the cleavage of viral polyproteins, resulting in immature, non-infectious virions.[5] The selection of the mesylate salt form is a critical procurement consideration, as it is designed to overcome the poor aqueous solubility inherent to the nelfinavir free base, directly influencing its utility in aqueous experimental systems and its potential for oral bioavailability.[6][7][8]
Substituting Nelfinavir Mesylate with its free base form (Nelfinavir, CAS 159989-64-7) is inadvisable for applications requiring aqueous dissolution or consistent oral bioavailability. The free base is practically insoluble in water, which severely limits its handling in aqueous buffers for in vitro assays and complicates the development of oral formulations.[9] The mesylate salt form was specifically developed to address this limitation, offering slight solubility in water at acidic pH and significantly improved dissolution characteristics.[10][11] This enhanced dissolution is a primary driver for achieving meaningful oral absorption and bioavailability, a critical factor that is compromised when using the poorly soluble free base.[6][12] Therefore, for reasons of experimental reproducibility, formulation feasibility, and biological relevance, the two forms are not functionally interchangeable.
The primary procurement driver for selecting the mesylate salt is its improved handling in aqueous media. Nelfinavir free base is described as 'practically insoluble' in water.[9] In contrast, Nelfinavir Mesylate is 'slightly soluble in water at pH ≤4'.[10] While still limited, this enhanced solubility is critical for dissolution. One study demonstrated that plain Nelfinavir Mesylate achieved only 40% drug release after 90 minutes in a dissolution test, whereas formulated complexes of the mesylate salt achieved 75-98% release within just 5 minutes, a rate unattainable with the free base.[8]
| Evidence Dimension | In vitro dissolution |
| Target Compound Data | 75-98% release in 5 minutes (as formulated complex) |
| Comparator Or Baseline | Nelfinavir Free Base: 'Practically insoluble', leading to extremely poor dissolution. Plain Nelfinavir Mesylate: 40% release in 90 minutes. |
| Quantified Difference | Dramatically increased dissolution rate, enabling near-complete release in minutes versus partial release over hours. |
| Conditions | In vitro dissolution studies (USP type 2 apparatus).[8] |
For any research involving aqueous buffers (e.g., cell culture, enzyme assays) or development of oral dosage forms, the mesylate's superior dissolution is non-negotiable for achieving effective concentration and bioavailability.
The enhanced physicochemical properties of the mesylate salt translate directly to in vivo performance. Preclinical studies using the mesylate salt demonstrated significant oral bioavailability across multiple species, including rats (43% in fed state), dogs (47%), and cynomolgus monkeys (26%).[12] The long plasma half-life observed was attributed to slow dissolution and absorption, underscoring that even with the improved mesylate form, dissolution is the rate-limiting step.[12] Using the practically insoluble free base would be expected to yield significantly lower and more erratic absorption, making the mesylate salt the only viable starting material for oral administration studies aiming for clinically relevant exposure.
| Evidence Dimension | Oral Bioavailability (%) |
| Target Compound Data | 47% (Dog), 43% (Fed Rat), 26% (Cynomolgus Monkey) |
| Comparator Or Baseline | Nelfinavir Free Base (Implied): Expected to be significantly lower due to being 'practically insoluble' in water. |
| Quantified Difference | The mesylate salt enables substantial oral bioavailability (26-47%), whereas the free base's properties make such levels unachievable. |
| Conditions | In vivo pharmacokinetic studies in various animal models (fed state for rats).[12] |
For preclinical and clinical research where oral administration is the intended route, procuring the mesylate salt is essential for achieving systemic exposure comparable to established data.
In the context of antiviral research, Nelfinavir demonstrates a distinct resistance pathway compared to other common protease inhibitors like Indinavir or Ritonavir. Virologic failure is primarily associated with the D30N mutation in the viral protease.[13] Importantly, viral isolates with high-level resistance to Nelfinavir often remain susceptible to other protease inhibitors such as Indinavir, Saquinavir, and Ritonavir.[13] This lack of broad cross-resistance is a key differentiator. While Ritonavir and Indinavir resistance is often linked to mutations at residue 82, this is not observed with Nelfinavir, which may be due to its unique binding interactions within the enzyme's active site.[13]
| Evidence Dimension | Primary Resistance Mutation |
| Target Compound Data | D30N |
| Comparator Or Baseline | Indinavir / Ritonavir: Primarily mutations at residue 82. |
| Quantified Difference | Different primary amino acid substitution site for resistance development. |
| Conditions | Genotypic and phenotypic analysis of HIV-1 variants from patients treated with nelfinavir.[13] |
For researchers studying antiviral resistance mechanisms or developing combination therapies, Nelfinavir provides a tool with a unique resistance profile, allowing for experiments that would not be possible with other PIs that share common resistance pathways.
Based on its established record of achieving significant oral bioavailability in multiple animal models, Nelfinavir Mesylate is the correct choice for developing and testing novel oral drug delivery systems (e.g., lipid-based particulates, cyclodextrin complexes) aimed at enhancing absorption of poorly soluble compounds.[6][8][12]
The mesylate salt's enhanced aqueous solubility and dissolution rate relative to the free base make it suitable for use in cell-based or enzymatic assays where maintaining the compound in solution within aqueous buffers is critical for obtaining accurate and reproducible IC₅₀ or Kᵢ values.[8][10]
Given its unique D30N resistance pathway and lack of broad cross-resistance with other protease inhibitors, Nelfinavir Mesylate is a valuable tool for investigating mechanisms of HIV resistance or for use in combination studies to identify synergistic or additive effects with other antivirals.[13]